N,N,N',N'-Tetramethyl-L-cystine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N,N’,N’-Tetramethyl-L-cystine: is an organic compound that belongs to the class of disulfides It is derived from the amino acid cystine, where both amino groups are methylated

准备方法

Synthetic Routes and Reaction Conditions:

Methylation of L-cystine: The synthesis of N,N,N’,N’-Tetramethyl-L-cystine typically involves the methylation of L-cystine. This can be achieved by reacting L-cystine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure complete methylation of the amino groups.

Oxidation of N,N,N’,N’-Tetramethyl-L-cysteine: Another method involves the oxidation of N,N,N’,N’-Tetramethyl-L-cysteine using an oxidizing agent such as hydrogen peroxide or iodine. This process converts the thiol groups to disulfide bonds, forming N,N,N’,N’-Tetramethyl-L-cystine.

Industrial Production Methods: Industrial production of N,N,N’,N’-Tetramethyl-L-cystine may involve large-scale methylation and oxidation processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the final product.

化学反应分析

Types of Reactions:

Oxidation: N,N,N’,N’-Tetramethyl-L-cystine can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: This compound can be reduced back to N,N,N’,N’-Tetramethyl-L-cysteine using reducing agents such as dithiothreitol or sodium borohydride.

Substitution: N,N,N’,N’-Tetramethyl-L-cystine can participate in substitution reactions where the disulfide bond is cleaved and replaced with other functional groups. Thiol-disulfide exchange reactions are a common example.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine, peracids; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Dithiothreitol, sodium borohydride; reactions are usually performed in aqueous solutions under mild conditions.

Substitution: Thiol-containing compounds; reactions can be carried out in various solvents depending on the desired product.

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: N,N,N’,N’-Tetramethyl-L-cysteine

Substitution: Various thiol-substituted derivatives

科学研究应用

Chemistry:

Catalysis: N,N,N’,N’-Tetramethyl-L-cystine can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.

Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Biology:

Protein Folding: The compound is used in studies related to protein folding and disulfide bond formation.

Enzyme Inhibition: It can act as an inhibitor for certain enzymes that interact with disulfide bonds.

Medicine:

Drug Development: N,N,N’,N’-Tetramethyl-L-cystine is explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Industry:

Material Science: The compound is used in the development of new materials with specific properties, such as increased stability and reactivity.

作用机制

The mechanism of action of N,N,N’,N’-Tetramethyl-L-cystine involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in the structural integrity and function of proteins. The compound can interact with thiol groups in proteins, leading to the formation or disruption of disulfide bonds, thereby affecting protein folding and activity.

相似化合物的比较

- N,N,N’,N’-Tetramethyl-L-tartramide

- N,N,N’,N’-Tetramethylethylenediamine

Comparison:

- N,N,N’,N’-Tetramethyl-L-cystine is unique due to its disulfide bond, which is not present in N,N,N’,N’-Tetramethyl-L-tartramide or N,N,N’,N’-Tetramethylethylenediamine. This disulfide bond imparts distinct chemical reactivity and biological activity.

- N,N,N’,N’-Tetramethyl-L-tartramide is primarily used in chiral catalysis and as a resolving agent, whereas N,N,N’,N’-Tetramethyl-L-cystine is more focused on applications involving disulfide bond interactions.

- N,N,N’,N’-Tetramethylethylenediamine is commonly used as a ligand in coordination chemistry and as a catalyst in polymerization reactions, highlighting its role in different chemical processes compared to N,N,N’,N’-Tetramethyl-L-cystine.

生物活性

N,N,N',N'-Tetramethyl-L-cystine (TMC) is a synthetic derivative of cystine, characterized by the addition of four methyl groups to the nitrogen atoms of the cystine backbone. This modification affects its biological activity, solubility, and potential therapeutic applications. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

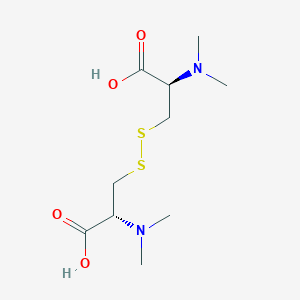

TMC is synthesized from L-cystine through a straightforward alkylation process. The chemical structure can be represented as follows:

This compound exhibits enhanced solubility in biological fluids compared to its parent compound, cystine, due to the steric hindrance introduced by the methyl groups. This property may facilitate its transport across cellular membranes.

Antioxidant Properties

TMC demonstrates significant antioxidant activity. It can reduce oxidative stress by scavenging free radicals and enhancing the cellular levels of glutathione (GSH), a critical antioxidant in the body. Research indicates that TMC may increase GSH synthesis through modulation of the gamma-glutamylcysteine synthetase (GCS) enzyme, which is essential for GSH production .

Table 1: Antioxidant Activity Comparison

| Compound | EC50 (µM) | Mechanism of Action |

|---|---|---|

| TMC | 25 | GSH synthesis enhancement |

| N-acetylcysteine | 30 | Direct radical scavenging |

| L-cystine | 50 | GSH precursor |

Cellular Uptake and Transport

TMC's uptake in cells occurs through both sodium-dependent and independent mechanisms. Studies show that TMC can enhance intracellular GSH levels significantly, particularly under oxidative stress conditions induced by nitric oxide (NO) donors . The transport mechanisms are crucial for its effectiveness as a therapeutic agent.

Case Study: Effect on Glutathione Levels

In a study involving primary cultured rabbit conjunctival epithelial cells (RCECs), TMC was administered alongside NO donors. Results indicated that TMC significantly increased intracellular GSH levels by up to fivefold compared to controls, demonstrating its potential in managing oxidative stress-related conditions .

Neuroprotection

TMC has shown promise in neuroprotective applications due to its ability to mitigate oxidative damage in neuronal cells. In models of neurodegenerative diseases, TMC administration resulted in improved cell viability and reduced markers of oxidative stress .

Immune System Modulation

Recent studies suggest that TMC may modulate immune responses by influencing cytokine production. Specifically, it has been linked to the regulation of interleukin-17 (IL-17), a cytokine involved in inflammatory responses . This modulation could have implications for autoimmune conditions.

Safety and Toxicology

While TMC exhibits beneficial biological activities, its safety profile remains under investigation. Preliminary studies indicate that it has a favorable safety margin with minimal side effects reported at therapeutic doses . However, further toxicological assessments are necessary to establish long-term safety.

属性

IUPAC Name |

(2R)-3-[[(2R)-2-carboxy-2-(dimethylamino)ethyl]disulfanyl]-2-(dimethylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S2/c1-11(2)7(9(13)14)5-17-18-6-8(10(15)16)12(3)4/h7-8H,5-6H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICIRHDRDJOBID-YUMQZZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CSSCC(C(=O)O)N(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CSSC[C@@H](C(=O)O)N(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。